Cytidine-13C is a stable isotope-labeled form of cytidine, a nucleoside that consists of a pyrimidine base, cytosine, and a ribose sugar. The incorporation of the carbon-13 isotope allows for enhanced analytical techniques, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. This compound serves as a valuable tool in biochemical research, particularly in studies involving metabolic pathways and nucleic acid synthesis.
Cytidine-13C can be synthesized through various chemical processes that involve the modification of natural cytidine or its derivatives. The labeled compound is often produced in laboratories specializing in isotopic labeling for research purposes.
Cytidine-13C falls under the category of nucleosides and is classified as a stable isotope-labeled compound. It is primarily used in research settings for tracing metabolic pathways and studying nucleic acid dynamics.
The synthesis of Cytidine-13C can be achieved through several methodologies, including:
One common method involves the condensation reaction between labeled ribose and cytosine derivatives under acidic conditions, followed by purification techniques such as column chromatography to isolate the desired product. The reaction conditions typically include solvents like dichloromethane and sodium bicarbonate for neutralization .
Cytidine-13C retains the molecular structure of natural cytidine but includes carbon-13 isotopes at specific positions within the ribose sugar or pyrimidine ring. Its empirical formula is C9H13N3O5, with the molecular weight adjusted to account for the presence of carbon-13.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into the molecular structure. For instance, proton and carbon NMR spectra reveal distinct chemical shifts corresponding to the environment around each atom, which can be influenced by the presence of carbon-13 .
Cytidine-13C participates in various biochemical reactions similar to its non-labeled counterpart. Key reactions include:
The reactions involving Cytidine-13C are often monitored using chromatography and mass spectrometry to track the incorporation of the labeled compound into larger biomolecules or during metabolic processes .
The mechanism of action for Cytidine-13C primarily revolves around its role in nucleotide metabolism. When incorporated into RNA or DNA, it allows researchers to trace metabolic pathways by measuring the incorporation rates and turnover of nucleotides within cellular systems.
Studies utilizing Cytidine-13C have demonstrated its effectiveness in elucidating cellular processes such as RNA turnover and nucleotide pool dynamics, providing insights into cellular metabolism under various physiological conditions .
Cytidine-13C appears as a white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.
The chemical properties include:
Relevant spectral data from NMR indicates distinct peaks that confirm its identity and purity, with characteristic shifts observed for both proton and carbon nuclei .
Cytidine-13C has numerous applications in scientific research:
The synthesis of Cytidine-¹³C relies on specialized organic chemistry approaches designed to incorporate the stable heavy isotope while preserving stereochemical integrity. Two primary synthetic strategies dominate:
Nucleoside Synthesis from ¹³C-Enriched Sugars: This method employs D-glucose-¹³C as the starting material, where the isotopic label is introduced at the anomeric carbon (C1'). Through enzymatic or chemical glycosylation, this labeled sugar couples with nucleobases (e.g., N⁴-benzoylcytosine), forming the N-glycosidic bond with retention of the β-configuration essential for biological activity. Subsequent deprotection yields Cytidine-¹³C specifically labeled at the C1' position (CAS 201996-57-8) [5]. Reported yields range from 47% to 66%, demonstrating reasonable efficiency for this multi-step process [5].
Direct Chemical Labeling: Alternative pathways involve modifying pre-formed cytidine using ¹³C-labeled reagents targeting specific atoms. For example, synthesis of Cytidine-¹³C-1 (CAS 478511-19-2) likely involves labeled precursors targeting the cytosine base, though detailed public protocols are less commonly described than the sugar-based approach [4].
Critical Synthesis Considerations:
Table 1: Synthetic Methods for Cytidine-¹³C
Labeling Position | CAS Number | Starting Material | Key Synthetic Steps | Reported Yield | |
---|---|---|---|---|---|
C1' (Ribose) | 201996-57-8 | D-Glucose-¹³C | Glycosylation, Deprotection | 47-66% | |
Cytosine Base | 478511-19-2 | ¹³C-Precursors | Nucleobase modification/Coupling | Not Specified | |
C1' & C2' (Ribose) | Not Provided | D-Glucose-¹³C₁,₂ | Sequential enzymatic synthesis | ~50% (Estimated) | [5] |
The introduction of a ¹³C atom subtly influences Cytidine's physicochemical behavior, detectable through advanced spectroscopic methods:
Hydrogen Bonding in Protonated Forms: Upon protonation (forming Cytidine HCl), ¹³C NMR chemical shifts and deuterium exchange kinetics at C6 and C5 positions indicate the formation of an intramolecular hydrogen bond between the protonated N3 (N3H⁺) and the C5'-OH group of the ribose (C5'-O...H⁺-N3). This interaction stabilizes the protonated form and influences its reactivity, observable via altered ¹³C chemical shifts and slowed H/D exchange rates at H5/H6 in acidic D₂O solutions [2] [3].
Stability Under Analytical Conditions: Cytidine-¹³C demonstrates stability comparable to its natural counterpart under standard handling and analytical conditions (room temperature in solution, -20°C to -80°C for long-term storage as a powder). However, specific stability studies under harsh conditions (extreme pH, high temperature) are less commonly reported in the literature surveyed. The primary stability consideration involves the avoidance of enzymatic degradation (e.g., by cytidine deaminase) during biological applications, which affects both labeled and unlabeled forms equally [1] [7].
While structurally nearly identical, the ¹³C label imparts critical differences enabling advanced research applications and detectable, albeit subtle, physicochemical distinctions:
Mass Spectrometry (MS): Cytidine-¹³C exhibits a +1 Da mass shift in its molecular ion peak ([M+H]⁺ = m/z 245.21) compared to unlabeled cytidine (m/z 244.20), readily distinguishable by high-resolution MS. More importantly, its fragmentation patterns produce daughter ions also shifted by +1 Da (if containing the label) or +0 Da (if not containing the label), enabling precise tracking of metabolic incorporation and fragmentation pathways [6].
Biochemical Equivalence with Tracing Capability:
Quantify flux through specific metabolic pathways involving cytidine (e.g., salvage vs. de novo synthesis, interconversion to uridine nucleotides) by monitoring ¹³C enrichment patterns in downstream metabolites [6].
Physicochemical Properties:
Table 2: Comparative NMR Parameters for Cytidine and Cytidine-¹³C (in DMSO-d₆)
Nucleus/Parameter | Natural Cytidine | Cytidine-¹³C (C1') | Significance of Difference | |
---|---|---|---|---|
¹³C Chemical Shift (C1') | ~86.0 ppm | ~86.0 ppm | Negligible (<0.1 ppm) | |
J_{C1'-H1'} | ~160-170 Hz | ~160-170 Hz | Negligible | |
J_{C1'-N1} | ~8-10 Hz | ~8-10 Hz | Negligible (Confirms similar χ angle) | |
¹H Chemical Shift (H1') | ~5.78 ppm (d) | ~5.78 ppm (d) | Negligible | |
¹⁵N Chemical Shift (N1) | ~165-170 ppm | ~165-170 ppm | Negligible | [2] [3] [5] |
Table 3: Comparative Biochemical Properties
Property | Natural Cytidine | Cytidine-¹³C | Detection/Implication | |
---|---|---|---|---|
RNA Polymerase Incorporation | Yes | Yes | Biochemical equivalence | |
Metabolic Flux Quantification | Not Possible | Possible via LC-MS/NMR | Tracer capability | |
MS Molecular Ion ([M+H]⁺) | m/z 244.20 | m/z 245.21 | Enables detection/tracking | |
Cytidine Deaminase Substrate | Yes | Yes | Biochemical equivalence | |
Intracellular Phosphorylation | Yes | Yes | Biochemical equivalence | [1] [6] [7] |
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